molecular formula C24H46O4 B15343944 Diisodecyl succinate CAS No. 28801-70-9

Diisodecyl succinate

Cat. No.: B15343944
CAS No.: 28801-70-9
M. Wt: 398.6 g/mol
InChI Key: BQSLMFSQEBXZHN-UHFFFAOYSA-N
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Description

Diisodecyl succinate, also known as bis(8-methylnonyl) butanedioate, is an ester of succinic acid. It is primarily used in industrial applications due to its unique chemical properties, such as its ability to act as a plasticizer, lubricant, and surfactant. The compound is known for its high molecular weight and excellent thermal stability, making it suitable for various applications in the chemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisodecyl succinate is typically synthesized through the esterification of succinic acid with isodecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:

Succinic Acid+2Isodecyl AlcoholDiisodecyl Succinate+Water\text{Succinic Acid} + 2 \text{Isodecyl Alcohol} \rightarrow \text{this compound} + \text{Water} Succinic Acid+2Isodecyl Alcohol→Diisodecyl Succinate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous esterification processes. These processes often employ reactive distillation techniques to enhance the efficiency of the reaction and to separate the product from the reaction mixture . The use of fixed bed reactors combined with distillation has also been explored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Diisodecyl succinate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to succinic acid and isodecyl alcohol.

    Oxidation: The compound can be oxidized to form succinic acid derivatives.

    Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Hydrolysis: Succinic acid and isodecyl alcohol.

    Oxidation: Succinic acid derivatives.

    Substitution: Various substituted succinate esters.

Mechanism of Action

The mechanism of action of diisodecyl succinate is primarily related to its function as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing their glass transition temperature. This interaction occurs through the insertion of the this compound molecules between the polymer chains, reducing intermolecular forces and allowing for greater mobility . As a lubricant, it forms a thin film on surfaces, reducing friction and wear.

Properties

CAS No.

28801-70-9

Molecular Formula

C24H46O4

Molecular Weight

398.6 g/mol

IUPAC Name

bis(8-methylnonyl) butanedioate

InChI

InChI=1S/C24H46O4/c1-21(2)15-11-7-5-9-13-19-27-23(25)17-18-24(26)28-20-14-10-6-8-12-16-22(3)4/h21-22H,5-20H2,1-4H3

InChI Key

BQSLMFSQEBXZHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCOC(=O)CCC(=O)OCCCCCCCC(C)C

Origin of Product

United States

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